molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8

7,7-Dichlorobicyclo[4.1.0]heptane

Cat. No. B1295557
CAS RN: 823-69-8
M. Wt: 165.06 g/mol
InChI Key: MBPSCGRETWPLSI-UHFFFAOYSA-N
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Description

7,7-Dichlorobicyclo[4.1.0]heptane is a chlorinated derivative of bicycloheptane, a compound with a unique bicyclic structure. The presence of two chlorine atoms at the seventh position of the bicyclic framework significantly influences its reactivity and physical properties. This compound is of interest due to its potential applications in organic synthesis and the development of new materials.

Synthesis Analysis

The synthesis of chlorinated bicycloheptanes, such as 7,7-dichlorobicyclo[4.1.0]heptane, can be achieved through chlorination reactions. For instance, the chlorination of bicyclo[2,2,1]heptane with sulfuryl chloride in the presence of a peroxide catalyst yields mono- and dichloro products, including norbornyl chloride . Although this does not directly describe the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane, it provides insight into the chlorination process of related bicyclic compounds.

Molecular Structure Analysis

The molecular structure of chlorinated bicycloheptanes is characterized by the presence of a rigid bicyclic framework. The dichloro substitution at specific positions can lead to different stereochemical outcomes and influence the overall geometry of the molecule. For example, the structure of 3,7-dichlorotricyclo[4.1.0.02,4]heptane has been determined, showing the endo orientation of the chlorine atoms . This information is relevant to understanding the stereochemistry of dichlorobicycloheptanes.

Chemical Reactions Analysis

7,7-Dichlorobicyclo[4.1.0]heptane undergoes reactions with carbanions in the presence of t-BuOK in DMSO, leading to the formation of syn-7-chlorobicyclo[4.1.0]heptane derivatives. Additionally, reactions with α-phenylpropionitrile yield dehydrochlorinated materials in good yield . These reactions demonstrate the compound's reactivity and potential utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,7-dichlorobicyclo[4.1.0]heptane are influenced by its dichloro substitution and bicyclic structure. The presence of chlorine atoms can affect the compound's boiling point, density, and solubility. The reactivity of the compound towards nucleophiles and bases, as seen in its reactions with carbanions, is also a significant aspect of its chemical behavior . The synthesis and properties of related compounds, such as 7,7-dichloro-3,4-benzobicyclo[4.1.0]heptane and its chromium tricarbonyl complexes, have been studied, providing further insight into the properties of dichlorobicycloheptanes .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This study highlights the importance of controllable oxidation reactions for cyclohexene to selectively afford targeted products like 7-oxabicyclo[4.1.0]heptane. Such reactions are valuable for both academic and industrial applications due to the broad utility of the oxidation products as intermediates in the chemical industry. The review summarizes advances based on the chosen oxidants, hoping to guide further research in catalytic oxidation of cyclohexene (Cao et al., 2018).

Norbornane Compounds in Pharmaceutical Research

Norbornane Compounds in Pharmaceutical Research : Norbornanes and similar bicyclo[2.2.1]heptanes have shown significant importance in drug research, not only due to their medicinal uses but also as model molecules for studying structure-activity relationships. Their unique molecular shape and voluminous, bicyclic carbon skeleton offer valuable insights into the design of new drugs (Buchbauer & Pauzenberger, 1991).

Flame Retardancy and Dielectric Properties

A Review on Synthesis, Structural, Flame Retardancy, and Dielectric Properties of Hexasubstituted Cyclotriphosphazene : This research reviews the flame retardancy and dielectric properties of cyclotriphosphazene compounds, highlighting their potential as flame retardants due to their low toxicity and less smoke production. The study also explores their dielectric properties, indicating potential applications in the electrical field (Usri, Jamain, & Makmud, 2021).

Aromatization of Heptanes

Aromatization of Heptanes, Ethylcyclopentane, and Cycloheptane over “Nonacidic” Platinum-Alumina Catalyst : This study explores the conversion of heptanes and cycloheptane over platinum-alumina catalysts, focusing on the mechanisms of aromatization. Such research sheds light on the intricate processes involved in converting hydrocarbons to more complex aromatic compounds, potentially including transformations related to compounds like 7,7-Dichlorobicyclo[4.1.0]heptane (Pines & Nogueira, 1981).

Safety And Hazards

7,7-Dichlorobicyclo[4.1.0]heptane is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

7,7-dichlorobicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSCGRETWPLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288315
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
Source EPA DSSTox
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Molecular Weight

165.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dichlorobicyclo[4.1.0]heptane

CAS RN

823-69-8
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-Dichlorobicyclo[4.1.0]heptane
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Synthesis routes and methods

Procedure details

In a flask provided with a one-blade paddle mixer, a mixture of 1.64 grams of cyclohexene, 23.7 grams of chloroform, 20 milliliters of 50%w aqueous sodium hydroxide, 5 milliliters of dichloromethane, 1 milliliter of n-octane (to serve as a GLC marker) and 0.010 gram of the catalyst indicated in Table I was stirred vigorously at 40° C. Samples were taken after stirring had been started at the times indicated in Table I. Table I presents the yields of 7,7-dichloronorcarane. The selectivity to the latter compound was 100% in all cases. A dash indicates that no analysis was effected.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
J Arct, B Migaj, A Leonczynski - Tetrahedron, 1981 - Elsevier
The reactions of 7,7-dichlorobicyclo[4.1.0] heptane 1 were carried out with CH acids in the presence of t- BuOK in DMSO. The respective syn-7-chlorobicyclo[4.1.0] heptane derivatives …
Number of citations: 11 www.sciencedirect.com
J Arct, B Migaj - Tetrahedron, 1981 - Elsevier
The reactions of 7,7-dichlorobicyclo-[4.1.0]heptane, 1 with organic bases were carried out in benzene and THF. The reaction course of 1 in nonpolar media is different from that in DMSO…
Number of citations: 12 www.sciencedirect.com
JR Throckmorton - 1964 - search.proquest.com
THE PREPARATION AND REACTIONS OF 1-ETHOXY-7,7-DICHLOROBICYCLO(4.1.0.) HEPTANE AND 1-ETHOXY-7,7-DIBROMOBICYCLO-(4.1.0.)HEPTANE THE PREPARATION …
Number of citations: 0 search.proquest.com
CJ Ransom, CB Reese - Journal of the Chemical Society, Chemical …, 1975 - pubs.rsc.org
Reaction between (6a) and KOBut in Me2SO gives o-ethyltoluene (7b), ethylbenzene (7a), and 3-ethylidenecyclohexenes (8) and (9) as the main products; under similar conditions, (6b…
Number of citations: 3 pubs.rsc.org
VA Babkin, YV Kalashnikova - Advances in Sustainable …, 2014 - search.proquest.com
For the first time quantum chemical calculation of a molecule of 7, 7-dichlorbicyclo (4, 1, 0) heptane is executed by method MNDO with optimization of geometry on all parameters. The …
Number of citations: 0 search.proquest.com
VA Babkin, MV Golovko - Journal of Characterization and …, 2015 - search.proquest.com
For the first time quantum chemical calculation of a molecule of 1-methyl-7, 7-dichlorbicyclo (4, 1, 0) heptane is executed by method MNDO with optimization of geometry on all …
Number of citations: 2 search.proquest.com
WP Reeves, T Adams - Synthetic Communications®, 2010 - Taylor & Francis
The phase transfer base catalyzed generation of dichlorocarbene and its subsequent addition to cyclohexene is markedly influenced by the introduction of an alcohol or carboxylate. …
Number of citations: 2 www.tandfonline.com
W von E. Doering, AK Hoffmann - Journal of the American …, 1954 - ACS Publications
The reaction of chloroform with cyclohexene in the presence of potassium-butoxide gives an excellent yield of a product, CtHilCL, which contains the bicyclo [4.1. 0] heptane (norcarane) …
Number of citations: 776 pubs.acs.org
D Seyferth, H Yamazaki… - The Journal of Organic …, 1963 - ACS Publications
The reduction of substituted gem-dibromocyclopropanes to monobromocyelopropanes can be effected in good yield with tri-n-butyltin hydride at temperatures below 40. This radical …
Number of citations: 303 pubs.acs.org
J Arct, A Prawda - 1978 - pascal-francis.inist.fr
Keyword (fr) GEMINE ALUMINIUM III CHLORURE COMPOSE BICYCLIQUE HYDROCARBURE CHLORE COMPOSE TRICYCLIQUE COMPOSE AROMATIQUE HYDROCARBURE …
Number of citations: 3 pascal-francis.inist.fr

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